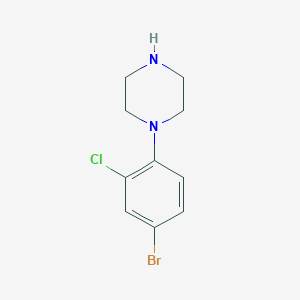

1-(4-Bromo-2-chlorophenyl)piperazine

Description

Significance of Piperazine (B1678402) Heterocycles in Drug Discovery and Development

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is considered a "privileged scaffold" in medicinal chemistry. ontosight.ai This designation stems from its frequent appearance in the molecular structures of a wide array of therapeutic agents across various disease areas. The unique physicochemical properties of the piperazine moiety contribute to its widespread use and success in drug design.

The two nitrogen atoms in the piperazine ring can be readily functionalized, allowing for the introduction of diverse substituents. This structural flexibility enables medicinal chemists to fine-tune the steric, electronic, and lipophilic properties of a molecule to optimize its pharmacological activity, selectivity, and pharmacokinetic profile. The basic nature of the piperazine nitrogens often enhances aqueous solubility and allows for the formation of salts, which can improve a drug's bioavailability.

The versatility of the piperazine scaffold is evident in the broad spectrum of pharmacological activities exhibited by piperazine-containing drugs. These include antipsychotic, antidepressant, anxiolytic, antihistamine, antianginal, anticancer, antiviral, and antimicrobial effects. researchgate.netmdpi.com Notable examples of marketed drugs incorporating a piperazine moiety underscore its importance in contemporary medicine.

Overview of 1-(4-Bromo-2-chlorophenyl)piperazine and Structurally Related Derivatives in Preclinical Investigations

While the broader family of piperazine derivatives has been extensively studied, specific compounds such as this compound serve as important intermediates and core structures in the exploration of new therapeutic agents. Preclinical investigations into this compound and its close analogues have often focused on their potential as modulators of central nervous system (CNS) targets, particularly dopamine (B1211576) and serotonin (B10506) receptors, which are implicated in a variety of psychiatric disorders. nih.govnih.gov

Research into structurally related chlorophenylpiperazine (B10847632) and bromophenylpiperazine derivatives has revealed significant activity at these key neurotransmitter receptors. For instance, derivatives of 1-(3-chlorophenyl)piperazine (B195711) have been synthesized and evaluated for their potential as psychoactive drugs with antidepressant, anxiolytic, and hypnotic properties. jocpr.com The substitution pattern on the phenyl ring, as well as the nature of the substituent on the second piperazine nitrogen, plays a crucial role in determining the affinity and selectivity for different receptor subtypes. nih.govnih.gov

Preclinical studies often involve the synthesis of a series of analogues to establish structure-activity relationships (SAR). For example, the synthesis of various derivatives of 1-(3-chlorophenyl)-4-(3-chloropropyl) piperazine has been undertaken to explore their potential as antipsychotic agents. jocpr.com Similarly, the synthesis of a novel Mannich base, 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, highlights the use of the bromophenylpiperazine moiety in constructing more complex molecules with potential antibacterial activity. mdpi.com

The following table summarizes the findings from preclinical investigations of structurally related derivatives of this compound:

| Derivative Class | Investigated Activity | Key Findings |

| 1-(3-chlorophenyl)piperazine analogues | Antipsychotic, Anxiolytic, Antidepressant | Synthesis of novel analogues demonstrated potential psychoactive properties. jocpr.com |

| Chlorophenylpiperazine analogues | Dopamine Transporter (DAT) Ligands | High affinity for DAT, suggesting potential for understanding psychostimulant effects. nih.gov |

| 3-substituted 2-pyridinyl-1-piperazine derivatives | Atypical Antipsychotic | The cyano moiety on the pyridine (B92270) ring was found to be optimal for the desired biological profile. nih.gov |

| 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl} derivatives | Antibacterial | A novel synthesized Mannich base showed promising antibacterial activity. mdpi.com |

These preclinical findings, while not directly on this compound itself, provide a strong rationale for its use as a scaffold in the design and synthesis of novel therapeutic candidates. The combined presence of the bromo and chloro substituents on the phenyl ring offers a unique electronic and steric profile that can be exploited to achieve desired pharmacological activities. Further investigations into this specific compound and its derivatives are warranted to fully elucidate their therapeutic potential.

Properties

IUPAC Name |

1-(4-bromo-2-chlorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClN2/c11-8-1-2-10(9(12)7-8)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTSXMQBXKSBTJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406248 | |

| Record name | 1-(4-bromo-2-chlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944662-98-0 | |

| Record name | 1-(4-bromo-2-chlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Bromo 2 Chlorophenyl Piperazine and Analogues

General Synthetic Routes to Substituted Phenylpiperazines

The synthesis of substituted phenylpiperazines can be broadly categorized into two primary approaches: the formation of the piperazine (B1678402) ring on a pre-existing substituted aniline (B41778) or the arylation of a pre-formed piperazine ring.

One of the most common methods involves the reaction of a substituted aniline with bis(2-chloroethyl)amine (B1207034) hydrochloride. This method is advantageous as it directly forms the desired phenylpiperazine core in a single cyclization step. The reaction is typically carried out in a high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

Another widely used and versatile method is the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction allows for the formation of a carbon-nitrogen (C-N) bond between an aryl halide and piperazine. The reaction's utility is enhanced by the continuous development of sophisticated phosphine (B1218219) ligands that improve reaction efficiency and substrate scope. wikipedia.orgyoutube.com A key advantage of this method is its tolerance to a wide range of functional groups on both the aryl halide and the amine.

Nucleophilic aromatic substitution (SNAr) offers another route, particularly for aryl halides that are activated by electron-withdrawing groups. In this reaction, a nucleophile, such as piperazine, displaces a halide on the aromatic ring. The efficiency of this reaction is highly dependent on the electronic properties of the aryl halide.

Strategies for Halogenated Phenylpiperazine Synthesis

The synthesis of 1-(4-bromo-2-chlorophenyl)piperazine specifically requires the strategic introduction of both bromine and chlorine atoms onto the phenyl ring. A common approach is to start with a commercially available dihalogenated benzene (B151609) derivative. For instance, a plausible synthetic route would involve the Buchwald-Hartwig amination of 1-bromo-2,3-dichlorobenzene (B155788) with a protected piperazine, such as N-Boc-piperazine, followed by deprotection. mdpi.com

Alternatively, a substituted aniline, such as 4-bromo-2-chloroaniline, can be reacted with bis(2-chloroethyl)amine hydrochloride to directly form the target compound. The choice of starting material is often dictated by commercial availability and cost.

A patent for a related compound, 1-(3-chlorophenyl)piperazine (B195711), describes its synthesis from 3-chloroaniline (B41212) and bis(2-chloroethyl)amine hydrochloride in dimethylbenzene. google.com This approach could be adapted for the synthesis of this compound starting from 4-bromo-2-chloroaniline.

Optimization of Reaction Conditions and Yields in Piperazine Derivatization

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its analogues. Key parameters that are often fine-tuned include the choice of catalyst, ligand, base, solvent, and reaction temperature.

In the context of the Buchwald-Hartwig amination, the selection of the palladium catalyst and the phosphine ligand is of paramount importance. Different generations of ligands, such as bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), have been developed to enhance the efficiency of the catalytic cycle, which involves oxidative addition, ligand exchange, and reductive elimination. youtube.com The choice of base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), and solvent, like toluene (B28343) or dioxane, also significantly impacts the reaction outcome.

For SNAr reactions, the reaction rate is influenced by the nature of the solvent and the presence of a base to neutralize the hydrogen halide formed during the reaction. Aprotic polar solvents like DMF or DMSO are often preferred.

The following table summarizes typical conditions for the Buchwald-Hartwig amination:

| Parameter | Typical Conditions |

| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| Ligand | XPhos, SPhos, BINAP, or other phosphine ligands |

| Base | Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (B84403) (K₃PO₄) |

| Solvent | Toluene, Dioxane, or Dimethylformamide (DMF) |

| Temperature | 80-120 °C |

Derivatization at the Piperazine Nitrogen and Phenyl Ring Positions

The this compound scaffold can be further modified at both the unsubstituted piperazine nitrogen (N4 position) and the phenyl ring to generate a library of analogues for various research applications.

Derivatization at the Piperazine Nitrogen:

The secondary amine of the piperazine ring is a versatile handle for a variety of chemical transformations.

N-Alkylation: The nitrogen can be alkylated using alkyl halides in the presence of a base. A patent for a related compound describes the N-alkylation of 1-(3-chlorophenyl)piperazine hydrochloride with 1-bromo-3-chloropropane. google.com

N-Acylation: Acylation with acid chlorides or anhydrides in the presence of a base leads to the formation of amides. nih.gov

N-Arylation: The piperazine nitrogen can undergo a second Buchwald-Hartwig amination or an SNAr reaction with another aryl halide to produce N,N'-diarylpiperazines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride, provides N-alkylated products.

Derivatization at the Phenyl Ring:

The bromine atom on the phenyl ring serves as a functional handle for further modifications, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: The bromo substituent can be coupled with boronic acids or their esters to form a new carbon-carbon bond. This reaction is a powerful tool for introducing various aryl or vinyl groups.

Heck Reaction: The Heck reaction allows for the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comnih.govlibretexts.org

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne to introduce an alkynyl group.

Buchwald-Hartwig Amination: The bromine can be substituted with another amine, leading to the synthesis of diamino-substituted phenylpiperazines.

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of a compound. By analyzing the behavior of atomic nuclei in a magnetic field, it provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectral Analysis

In a hypothetical ¹H NMR spectrum of 1-(4-Bromo-2-chlorophenyl)piperazine, distinct signals would be expected for the aromatic protons and the aliphatic protons of the piperazine (B1678402) ring.

Aromatic Region: The disubstituted phenyl ring contains three protons. Their chemical shifts would be influenced by the electron-withdrawing effects of the bromine and chlorine atoms. The proton situated between the two halogens would likely appear at the most downfield position. The coupling patterns (doublets, doublet of doublets) would be complex due to their specific ortho, meta, and para relationships.

Piperazine Ring Region: The eight protons on the piperazine ring would likely appear as two multiplets. The four protons attached to the nitrogen adjacent to the phenyl ring (N-Ar) would be expected at a more downfield chemical shift compared to the four protons on the secondary amine end (-NH). The signal for the N-H proton itself would typically be a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic CH | ~ 6.9 - 7.5 | m |

| Piperazine CH₂ (adjacent to Ar) | ~ 3.1 - 3.3 | t |

| Piperazine CH₂ (adjacent to NH) | ~ 2.9 - 3.1 | t |

Note: This is a predictive table. Actual values may vary.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, ten distinct carbon signals would be anticipated.

Aromatic Carbons: Six signals would correspond to the carbons of the phenyl ring. The carbons directly bonded to the bromine (C-Br) and chlorine (C-Cl) atoms would have their chemical shifts significantly influenced by the halogens. The carbon attached to the piperazine nitrogen (C-N) would also show a characteristic downfield shift.

Piperazine Carbons: Two signals would represent the piperazine ring carbons. The carbon atoms closer to the aromatic ring would be slightly more deshielded and appear further downfield than those adjacent to the secondary amine.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atoms | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-N | ~ 148 - 152 |

| Aromatic C-Cl | ~ 128 - 132 |

| Aromatic C-H | ~ 118 - 130 |

| Aromatic C-Br | ~ 115 - 120 |

| Piperazine CH₂ (adjacent to Ar) | ~ 48 - 52 |

Note: This is a predictive table. Actual values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula for this compound is C₁₀H₁₂BrClN₂.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺. A key feature would be the characteristic isotopic pattern caused by the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in a complex cluster of peaks for the molecular ion (M, M+2, M+4, M+6).

Common fragmentation pathways for phenylpiperazines involve the cleavage of the piperazine ring. Expected fragments would include the loss of a C₂H₄N fragment, leading to a significant ion peak. The bromochlorophenyl cation would also be an expected fragment.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key expected absorption bands for this compound would include:

N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ corresponding to the secondary amine in the piperazine ring.

C-H Stretch (Aromatic): Peaks typically appearing just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Peaks appearing just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).

C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

C-N Stretch: Bands in the 1250-1350 cm⁻¹ (aromatic amine) and 1020-1250 cm⁻¹ (aliphatic amine) regions.

C-Cl and C-Br Stretches: These would appear in the fingerprint region, typically below 800 cm⁻¹.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like phenylpiperazine derivatives. rsc.org

In a GC-MS analysis of this compound, the gas chromatogram would show a peak at a specific retention time, which is characteristic of the compound under the given analytical conditions (e.g., column type, temperature program). This retention time serves to separate it from impurities or other components in a sample. The mass spectrometer detector would then provide the mass spectrum for the compound as it elutes from the GC column, confirming its identity based on the molecular ion and fragmentation pattern as described in section 3.2. nih.gov This technique is invaluable for both qualitative identification and quantitative purity assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection provided by mass spectrometry. europeanpharmaceuticalreview.com This method is indispensable for the analysis of arylpiperazine derivatives, allowing for their detection and quantification in complex mixtures, such as biological matrices or crude reaction products. nih.govmdpi.com

In the context of this compound and related compounds, LC-MS methods are developed for screening, pharmacokinetic studies, and impurity profiling. mdpi.comnih.gov A typical LC-MS/MS method involves optimizing chromatographic conditions to achieve good peak shape and separation from other components. nih.gov The mass spectrometer is often operated in a multiple reaction monitoring (MRM) mode, which provides excellent sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. nih.gov Positive electrospray ionization (ESI) is a common ion source for the analysis of piperazine derivatives due to the basic nitrogen atoms in the piperazine ring, which are readily protonated. nih.govfda.gov.tw

Method development for similar compounds often utilizes reverse-phase chromatography. The selection of the column and mobile phase is critical for achieving the desired separation. For instance, a C18 or a phenyl-hexyl stationary phase might be employed, coupled with a gradient elution using a mixture of an aqueous buffer (like ammonium (B1175870) formate) and an organic solvent (such as methanol (B129727) or acetonitrile). nih.govfda.gov.tw The high resolution and sensitivity of modern mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) systems, allow for the detection of metabolites and the confident identification of unknown impurities. mdpi.com

Table 1: Illustrative LC-MS/MS Parameters for Arylpiperazine Analysis

| Parameter | Typical Condition |

|---|---|

| LC Column | Reverse Phase C18 or Phenyl-Hexyl (e.g., 2.7 µm, 4.6 mm x 100 mm) |

| Mobile Phase | A: Aqueous buffer (e.g., 1 mM Ammonium Formate) B: Organic solvent (e.g., Methanol or Acetonitrile with 0.1% Formic Acid) |

| Elution | Gradient |

| Flow Rate | 0.5 - 1.0 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Thin Layer Chromatography (TLC) in Synthesis Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for monitoring the progress of chemical reactions. nih.gov It allows chemists to quickly assess the consumption of starting materials and the formation of products, helping to determine the optimal reaction time. nih.gov For the synthesis of arylpiperazines like this compound, TLC is an essential tool. nih.gov

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with silica (B1680970) gel (the stationary phase). nih.govnih.gov The plate is then placed in a sealed chamber containing a shallow pool of a solvent system (the mobile phase). merckmillipore.com As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. biotage.com

The choice of the solvent system is crucial and is often determined empirically to achieve good separation between the starting materials, intermediates, and the final product. merckmillipore.com For arylpiperazine synthesis, a mixture of a nonpolar solvent like chloroform (B151607) or toluene (B28343) and a more polar solvent like acetone, ethyl acetate (B1210297), or methanol is often effective. nih.govmdpi.com After development, the separated spots are visualized, commonly under UV light (at 254 nm), as aromatic compounds like this compound absorb UV radiation. nih.gov By comparing the spots of the reaction mixture over time to reference spots of the starting materials, the reaction's progress can be effectively monitored. nih.gov

Table 2: Typical TLC System for Monitoring Arylpiperazine Synthesis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 on aluminum plates |

| Mobile Phase (Eluent) | Mixtures such as Chloroform/Acetone (e.g., 85:15 v/v) or Toluene/Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV lamp (254 nm) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For a molecule like this compound, a single-crystal X-ray diffraction analysis would reveal the conformation of the piperazine ring (typically a chair conformation), the relative orientation of the bromochlorophenyl group with respect to the piperazine ring, and how the molecules pack together in the crystal lattice through intermolecular interactions. mdpi.com

While a specific crystal structure for this compound is not publicly available in the searched literature, analysis of closely related arylpiperazine derivatives provides insight into the structural features that would be expected. For example, the crystal structure of 1-(3-chlorophenyl)-4-(... )piperazine has been determined, revealing key geometric parameters. researchgate.net Such studies confirm the chair conformation of the piperazine ring and the dihedral angle between the plane of the phenyl ring and the piperazine ring. mdpi.com This information is crucial for understanding the molecule's shape and potential interactions in a biological context.

The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. growingscience.commdpi.com The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map, from which the atomic positions can be determined and the molecular structure can be modeled. mdpi.com

Table 3: Exemplary Crystallographic Data for a Related Arylpiperazine Compound (C₂₈H₃₁ClN₂O) researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 1̄ |

| a (Å) | 21.9309(11) |

| b (Å) | 9.9648(5) |

| c (Å) | 11.0049(7) |

| β (°) | 93.403(6) |

| Volume (ų) | 2400.7(2) |

Note: The data presented is for a structurally related compound, 1-(3-chlorophenyl)-4-(4-(((2,3-dihydro-1H-inden-5-yl)oxy)methyl)phenethyl)piperazine, and serves to illustrate the type of information obtained from X-ray crystallography. researchgate.net

Structure Activity Relationship Sar Studies of 1 4 Bromo 2 Chlorophenyl Piperazine Derivatives

Impact of Halogenation Pattern on Biological Activity

The nature, position, and combination of halogen substituents on the phenyl ring of arylpiperazines are critical determinants of their interaction with biological targets, such as G-protein coupled receptors (GPCRs). For derivatives of 1-(4-bromo-2-chlorophenyl)piperazine, the specific disubstitution pattern—a bromine atom at the para (4) position and a chlorine atom at the ortho (2) position—profoundly influences the molecule's electronic and steric properties.

Research on related dihalophenylpiperazines suggests that this substitution pattern can enhance binding affinity to certain receptors, including dopamine (B1211576) (D₂) and serotonin (B10506) (5-HT) receptor subtypes. The ortho-chloro substituent can induce a conformational twist in the molecule, affecting the orientation of the phenyl ring relative to the piperazine (B1678402) ring. This fixed conformation may be favorable for fitting into the specific topology of a receptor's binding pocket.

The electronic effects of the halogens also play a pivotal role. Both chlorine and bromine are electron-withdrawing groups, which can modulate the pKa of the distal nitrogen of the piperazine ring and influence the molecule's ability to form hydrogen bonds or engage in electrostatic interactions with receptor residues. Studies on analogous compounds have shown that the presence of a halogen at the para position can be crucial for activity. For instance, moving or replacing the 4-bromo substituent often leads to a significant decrease in affinity for certain targets.

The table below illustrates the hypothetical impact of altering the halogenation pattern on receptor affinity, based on general SAR principles observed in related arylpiperazine series.

| Phenyl Ring Substitution | Expected Relative Affinity | Rationale |

| 4-Bromo-2-chloro | High | The specific ortho/para di-substitution may lock the molecule into a favorable conformation for receptor binding. |

| 2,4-Dichloro | Moderate to High | Maintains the ortho/para pattern, but the smaller size of chlorine compared to bromine may slightly alter binding interactions. |

| 4-Bromo | Moderate | Lacks the ortho-substituent, which can lead to greater conformational flexibility and potentially a less optimal fit in the binding pocket. |

| 2-Chloro | Low to Moderate | The absence of the para-halogen often results in a significant loss of affinity for many arylpiperazine-targeted receptors. |

| 3,4-Dichloro | Moderate | The meta/para substitution pattern will have different electronic and steric effects compared to the ortho/para arrangement, likely altering receptor selectivity and affinity. |

Note: This table is illustrative and based on general SAR trends in arylpiperazines. Actual affinities would need to be determined experimentally.

Role of Piperazine N-Substituents on Pharmacological Profiles

The substituent at the N4 position of the piperazine ring is a key vector for modifying the pharmacological profile of this compound derivatives. This position is often directed towards the extracellular space or a secondary binding pocket in receptors, allowing for significant structural diversity to fine-tune affinity, selectivity, and functional activity (agonist, antagonist, or partial agonist).

The nature of the N-substituent can be broadly categorized into alkyl, aryl, and more complex moieties, each conferring distinct properties:

N-Alkyl Substituents: Small alkyl chains (e.g., methyl, ethyl) generally result in compounds with good blood-brain barrier penetration. The length and branching of the alkyl chain can influence receptor selectivity. For instance, in some series of arylpiperazines, increasing the chain length from methyl to butyl can switch the activity profile from one receptor subtype to another.

N-Aryl Substituents: The introduction of an additional aryl ring can lead to potent compounds through pi-stacking interactions with aromatic residues in the receptor binding site. The substitution pattern on this second aryl ring provides another layer for SAR exploration.

Complex Substituents: More elaborate N-substituents, often incorporating amides, imides, or other heterocyclic rings connected by an alkyl linker, have been extensively explored to achieve high affinity and selectivity. These groups can form additional hydrogen bonds and van der Waals interactions within the receptor.

The table below provides examples of how different N-substituents can modulate the pharmacological profile of the this compound core.

| N-Substituent | General Pharmacological Impact | Example of Potential Activity |

| -CH₃ (Methyl) | Can enhance CNS penetration; may favor antagonist activity at certain receptors. | D₂ receptor antagonist |

| -(CH₂)₃-CN (Cyanobutyl) | The flexible linker and polar cyano group can interact with specific receptor subpockets. | 5-HT₁ₐ receptor partial agonist |

| -CH₂-Ph (Benzyl) | The benzyl (B1604629) group can engage in aromatic interactions, potentially increasing affinity. | Multi-target (e.g., 5-HT₂ₐ/D₂) ligand |

| -C(O)-Aryl (Aroyl) | The amide bond introduces a hydrogen bond acceptor and can orient the aryl group for specific interactions. | Selective 5-HT₇ receptor antagonist |

Note: The potential activities listed are hypothetical and serve to illustrate the diverse pharmacological profiles achievable through N-substitution.

Conformational Analysis and Steric Effects on Receptor Interactions

The three-dimensional structure of this compound derivatives is a critical factor governing their interaction with receptors. The key conformational feature is the torsion angle between the phenyl ring and the piperazine ring. The presence of the ortho-chloro substituent introduces significant steric hindrance, which restricts the rotation around the C(aryl)-N(piperazine) bond. This generally forces the phenyl ring into a non-coplanar orientation with respect to the piperazine ring.

This sterically-induced, semi-rigid conformation can be advantageous for receptor binding, as it reduces the entropic penalty upon binding and presents a well-defined shape to the receptor. The piperazine ring itself typically adopts a chair conformation, which is the most stable arrangement. Substituents on the piperazine nitrogen can exist in either an axial or equatorial position, with the equatorial position being generally favored for bulky groups to minimize steric clashes.

The steric bulk of both the phenyl ring substituents and the N-substituent influences how the ligand fits into the binding pocket.

Ortho-substituent: The 2-chloro group not only restricts conformation but also has a direct steric impact on the binding site. A receptor pocket must have sufficient space to accommodate this substituent.

Para-substituent: The 4-bromo group extends into a different region of the binding pocket, and its size and electronic properties are often critical for affinity.

N-substituent: The size and shape of the N-substituent are paramount. A bulky N-substituent may clash with residues at the entrance of the binding pocket, preventing proper binding. Conversely, a well-designed, sterically complementary substituent can enhance affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For this compound derivatives, QSAR studies can provide valuable insights into the physicochemical properties that govern their pharmacological effects and can guide the design of new, more potent, and selective analogs. researchgate.net

A typical QSAR study for this class of compounds would involve calculating a variety of molecular descriptors for a series of derivatives with known biological activities. These descriptors can be categorized as:

Electronic Descriptors: Such as partial atomic charges, dipole moment, and HOMO/LUMO energies. These are particularly relevant given the halogenated nature of the phenyl ring.

Steric Descriptors: Including molecular volume, surface area, and Verloop's sterimol parameters, which quantify the size and shape of substituents. These are crucial for understanding the impact of the ortho-chloro group and various N-substituents.

Hydrophobic Descriptors: Most commonly the partition coefficient (logP) or calculated lipophilicity (ClogP), which are important for membrane permeability and hydrophobic interactions within the receptor.

Topological Descriptors: These describe the connectivity of atoms in a molecule and can capture aspects of molecular shape and branching.

Once these descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical model that relates the descriptors to the biological activity (e.g., pIC₅₀ or pKi).

A hypothetical QSAR equation for a series of this compound derivatives might look like:

pIC₅₀ = a(logP) - b(L_N-sub) + c(μ) + d(E_LUMO) + constant

Where:

a, b, c, d are coefficients determined by the regression analysis.

logP represents hydrophobicity.

L_N-sub is a steric parameter for the N-substituent (e.g., Verloop's length parameter).

μ is the dipole moment.

E_LUMO is the energy of the lowest unoccupied molecular orbital.

Such a model could indicate, for example, that activity increases with hydrophobicity and a higher dipole moment but decreases with the steric bulk of the N-substituent. These models, once validated, can be used to predict the activity of yet-unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.net

Mechanistic Investigations of Biological Activities

Receptor Binding and Modulation Studies

Comprehensive searches of scientific databases and literature have yielded no specific data on the receptor binding profile or modulatory activity of 1-(4-Bromo-2-chlorophenyl)piperazine. Although many arylpiperazine derivatives are known to interact with various neurotransmitter receptors, specific experimental findings for this compound are not documented.

Serotonin (B10506) Receptor (5-HT) Affinities and Functional Activity

There are no published studies detailing the binding affinities (Kᵢ or IC₅₀ values) or functional activities (agonist, antagonist, or inverse agonist properties) of this compound at any of the serotonin (5-HT) receptor subtypes.

Dopamine (B1211576) Receptor Interactions and Neurotransmission Modulation

Research specifically characterizing the interaction of this compound with dopamine receptors (such as D₂, D₃) or the dopamine transporter (DAT) is not available. Consequently, there is no data regarding its potential effects on dopamine neurotransmission. While other dichlorophenylpiperazine analogs have shown high affinity for dopamine receptors, these findings cannot be extrapolated to the title compound without direct experimental evidence. acs.org

Cannabinoid Receptor (CB1, CB2) Inverse Agonism

No scientific literature exists that investigates the activity of this compound at either the cannabinoid CB1 or CB2 receptors. Therefore, its potential as a cannabinoid receptor inverse agonist remains uncharacterized. Studies on other piperazine-containing scaffolds, such as benzhydryl piperazines, have shown activity at cannabinoid receptors, but these compounds are structurally distinct from this compound. nih.gov

Opioid Receptor System Involvement

There is no available data from binding assays or functional studies to suggest any interaction or involvement of this compound with the opioid receptor system (μ, δ, or κ).

Enzyme Inhibition and Activation Profiles

No studies have been published detailing the effects of this compound on enzyme activity.

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition

There is no scientific evidence or published research to indicate that this compound acts as an inhibitor of Poly(ADP-ribose) Polymerase-1 (PARP-1). The inhibitory potential of this specific compound against PARP-1 has not been evaluated in the available literature.

Tyrosinase Inhibition Studies

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. The inhibitory potential of phenylpiperazine derivatives against tyrosinase is influenced by the nature and position of substituents on the phenyl ring.

Research on benzoyl and cinnamoyl piperazine (B1678402)/piperidine (B6355638) amides has provided insights into their structure-activity relationships as tyrosinase inhibitors. butantan.gov.bracs.orgacs.org Molecular docking studies of these analogues have indicated that hydrophobic substituents on the benzyl (B1604629) group can engage in important interactions within the enzyme's active site, potentially explaining their inhibitory potency. butantan.gov.brnih.gov The presence of electron-withdrawing groups on the phenyl ring of piperazine derivatives has been noted in various tyrosinase inhibitors. A systematic review of synthetic tyrosinase inhibitors highlights the importance of such substitutions in the design of potent inhibitors. nih.gov

For this compound, the bromo and chloro substituents, both being electron-withdrawing halogens, could play a significant role in its potential interaction with tyrosinase. The lipophilicity and electronic properties conferred by these halogens might influence its binding affinity to the enzyme's active site.

A study on newly synthesized piperazine derivatives identified compounds with a 1,2,4-triazole (B32235) nucleus as potent tyrosinase inhibitors. researchgate.net Molecular docking analysis in that study revealed promising inhibitory effects for several piperazine compounds. researchgate.net This suggests that the core piperazine structure is a viable scaffold for tyrosinase inhibition, with the specific substitutions on the phenyl ring being critical determinants of activity.

Urease and α-Glucosidase Enzyme Activity Modulation

Urease Inhibition:

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by urease-producing bacteria. core.ac.uknih.gov Studies on urea and thiourea (B124793) derivatives of dipeptides conjugated with 2,3-dichlorophenyl piperazine have shown that these compounds can be good inhibitors of urease activity. core.ac.ukresearchgate.net In particular, conjugates with fluoro and chloro substituents at the meta or para positions demonstrated predominant urease inhibitory activity. core.ac.ukresearchgate.net

In a study of pyridylpiperazine hybrid derivatives, the presence of an electron-withdrawing chlorine atom at the ortho-position of an N-phenylpropionamide moiety was associated with potent urease inhibitory activity. nih.govfrontiersin.org Interestingly, replacing the chlorine with bromine resulted in a decrease in activity, which was attributed to the lower electronegativity and larger size of bromine. nih.govfrontiersin.org This finding suggests a nuanced role for halogen substituents in the interaction with the urease active site. Based on these findings, the 2-chloro and 4-bromo substitution pattern of this compound could result in complex electronic and steric effects that would influence its potential as a urease inhibitor.

α-Glucosidase Inhibition:

α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibitors are used in the management of type 2 diabetes. The piperazine moiety is a known pharmacophore in compounds with α-glucosidase inhibitory activity. nih.gov For instance, a study on 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives, which have various substitutions on their benzene (B151609) ring, showed potent, noncompetitive inhibition of α-glucosidase. nih.gov

Furthermore, hydroxyl piperidine analogues have been investigated for their hypoglycemic effects through glucosidase inhibition, owing to their structural similarity to naturally occurring inhibitors like nojirimycin. nih.gov Two analogues, one with a 4-bromophenyl group and another with a 4'-chlorophenyl group, showed notable inhibitory activity. nih.gov While these are piperidine rather than piperazine derivatives, the findings highlight the potential contribution of halogenated phenyl groups to the inhibition of α-glucosidase. The inhibitory activity of such compounds is often attributed to interactions within the enzyme's active site, and the nature of the halogen substituent can influence the strength of these interactions.

Cellular Pathway Interactions and Molecular Target Identification

Direct evidence of the cellular pathway interactions and specific molecular targets of this compound is not available. However, in silico studies and molecular docking analyses of structurally similar compounds can provide predictive insights into its potential mechanisms of action.

Molecular docking studies are frequently employed to understand how inhibitors interact with their target enzymes. For example, docking studies of piperazine/piperidine amides with tyrosinase have suggested that hydrophobic benzyl groups contribute to their potency. butantan.gov.bracs.org Similarly, in silico analysis of potent pyridylpiperazine urease inhibitors has revealed favorable interactions within the active site of the enzyme. nih.govfrontiersin.org

For α-glucosidase inhibitors, molecular dynamics simulations and docking studies of 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives indicated that these compounds bind to an allosteric site near the active site of the enzyme. nih.gov The interactions were found to be primarily mediated by hydrophobic contacts, with some polar interactions also playing a role. nih.gov

Given the structural features of this compound, it is plausible that its biological activities would be mediated by its interaction with specific enzyme binding pockets. The substituted phenyl ring could engage in hydrophobic and halogen bonding interactions, while the piperazine nitrogen atoms could form hydrogen bonds. For instance, in silico and in vitro studies of other thiazolylhydrazine-piperazine derivatives have demonstrated their potential as selective monoamine oxidase-A (MAO-A) inhibitors, with molecular docking revealing key interactions within the enzyme's active site. mdpi.com

The table below summarizes the potential inhibitory activities and the types of molecular interactions that could be expected for this compound based on studies of analogous compounds.

| Enzyme Target | Potential Inhibition | Key Structural Features for Interaction | Predicted Type of Interaction |

|---|---|---|---|

| Tyrosinase | Possible | 4-Bromo and 2-chloro substitutions on the phenyl ring | Hydrophobic and electronic interactions within the active site |

| Urease | Possible | Halogen substitutions on the phenyl ring | Interactions with the nickel-containing active site, influenced by electronegativity and steric factors |

| α-Glucosidase | Possible | Halogenated phenyl group and piperazine core | Binding to active or allosteric sites via hydrophobic and polar interactions |

Preclinical Pharmacological Evaluation in in Vitro and in Vivo Animal Models

Antimalarial Activity against Plasmodium falciparum

No research articles or data detailing the evaluation of 1-(4-Bromo-2-chlorophenyl)piperazine for antimalarial activity against Plasmodium falciparum could be located. While related heterocyclic compounds like piperazine-tethered thiazoles have shown antiplasmodial activity, these results are not specific to this compound. mdpi.combeilstein-journals.org

Transmission Blocking Potential

There is currently no specific data from preclinical studies on the transmission-blocking potential of this compound. The development of transmission-blocking drugs is a key strategy for malaria eradication, as these agents can prevent the spread of the parasite from infected humans to mosquitoes. nih.gov

The evaluation of a compound's transmission-blocking potential often involves assays that measure its effect on the viability of mature gametocytes, the inhibition of male gamete formation (exflagellation), and the subsequent development of oocysts in the mosquito midgut. mdpi.comnih.gov While a broad range of chemical scaffolds are being investigated for transmission-blocking activity, specific studies on this compound are absent from the current body of scientific literature.

However, the broader class of piperazine (B1678402) derivatives has been explored in the context of antimalarial research. For example, some novel piperazine derivatives have been investigated for their activity against various stages of the Plasmodium life cycle. nih.govnih.gov The potential for a compound to act as a transmission-blocking agent is highly dependent on its specific chemical structure and its ability to interact with molecular targets crucial for the parasite's sexual development and survival in the mosquito vector. Without direct experimental evidence, the transmission-blocking capabilities of this compound remain unknown.

Neuropharmacological Explorations in Animal Models

Modulatory Effects on Central Nervous System Functions

For instance, compounds with a similar structural backbone, such as 1-(m-chlorophenyl)piperazine (m-CPP), have been extensively studied. m-CPP is known to act as a non-selective serotonin (B10506) receptor agonist and has been shown to produce a dose-dependent suppression of spontaneous ambulatory behavior in rats. nih.gov The anxiolytic-like effects of other novel arylpiperazine derivatives have been demonstrated to be mediated through direct 5-HT1A receptor participation and indirect involvement of the GABAergic system. nih.gov

Table 2: Neuropharmacological Effects of a Related Arylpiperazine (m-CPP) in Animal Models

| Compound | Animal Model | Behavioral Test | Observed Effect | Putative Mechanism |

|---|

Stimulant-like Pharmacological Profiles

There is no direct preclinical evidence to characterize the stimulant-like pharmacological profile of this compound. The broader class of phenylpiperazines encompasses compounds with a range of effects on the CNS, including stimulant properties. For example, 1-phenylpiperazine (B188723) is a monoamine releasing agent with a modest selectivity for norepinephrine. wikipedia.org

However, other substituted phenylpiperazines, such as 1-(m-chlorophenyl)piperazine (m-CPP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP), have been shown to suppress locomotor activity in rats, an effect that is contrary to a stimulant profile. nih.gov This suggests that the nature and position of substituents on the phenyl ring are critical determinants of the compound's pharmacological action.

Aripiprazole (B633), a D2 partial agonist that also contains a piperazine moiety, has been evaluated as a potential medication for stimulant abuse. nih.gov In animal models, the effects of aripiprazole are complex, showing both agonist and antagonist properties under different experimental conditions. nih.gov Given the lack of specific data, it is not possible to predict whether this compound would exhibit stimulant-like, depressant, or mixed effects on the CNS. A thorough preclinical evaluation, including locomotor activity studies and drug discrimination paradigms, would be required to determine its pharmacological profile in this regard.

Other Pharmacological Activities

Antinociceptive Effects and Mechanism

Specific studies on the antinociceptive effects and the underlying mechanism of action of this compound are not available in the scientific literature. However, the piperazine scaffold is present in a number of compounds that have demonstrated analgesic properties in preclinical models.

Research on other substituted phenylpiperazines has suggested a role for this chemical class in pain modulation. For example, a study on piperazine-type serotonin agonists, including 1-(m-chlorophenyl)piperazine (m-CPP), showed that these compounds increased the intensity at which squirrel monkeys would maintain an electrical shock to the tail, indicating an apparent antinociceptive effect. nih.gov This effect was suggested to be mediated by 5-HT1 receptor subtypes. nih.gov

Furthermore, the synthesis of various (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates has led to the identification of potent analgesics. nih.gov In another study, N'-acylated phenylpiperazines were found to possess strong non-opiate antinociceptive activity. nih.gov Some thiazole-piperazine derivatives have also been investigated for their antinociceptive effects, with evidence suggesting the involvement of the opioidergic system. mdpi.com

While these findings point to the potential of the substituted phenylpiperazine moiety to be incorporated into centrally acting analgesics, the specific contribution of the 4-bromo and 2-chloro substitutions in this compound to any potential antinociceptive activity is unknown and would require dedicated preclinical investigation.

Table 3: Antinociceptive Properties of Structurally Related Piperazine Derivatives

| Compound Class | Animal Model | Nociceptive Test | Key Finding |

|---|---|---|---|

| Piperazine-type serotonin agonists (e.g., m-CPP) | Squirrel Monkey | Tail-shock titration | Increased shock intensity maintained |

| (4-Substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates | Mouse, Rat | Not specified | Potent analgesic properties |

| N'-Acylated phenylpiperazines | Not specified | Not specified | Strong non-opiate antinociceptive activity |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to forecast the binding mode and affinity of a small molecule ligand, such as 1-(4-Bromo-2-chlorophenyl)piperazine, to the binding site of a target protein.

While specific docking studies on this compound are not extensively documented in publicly available literature, the principles can be illustrated by studies on analogous arylpiperazine derivatives. For instance, various phenylpiperazine compounds have been docked into the active sites of numerous receptors and enzymes to elucidate their mechanism of action. Docking studies on arylpiperazine derivatives targeting the androgen receptor, for example, have suggested that these compounds primarily bind to the receptor's ligand-binding pocket through hydrophobic interactions. nih.gov

In a hypothetical docking study of this compound, the molecule would be positioned within the binding cavity of a selected protein target. A scoring function would then be used to estimate the binding affinity, often expressed as a negative value in kcal/mol, where a more negative value indicates a stronger predicted interaction. Key interactions would likely involve the halogen atoms (bromine and chlorine), which can participate in halogen bonding, and the piperazine (B1678402) nitrogen atoms, which can form hydrogen bonds or salt bridges with amino acid residues in the protein's active site. The substituted phenyl ring would likely engage in hydrophobic and van der Waals interactions.

A study on piperazine derivatives as urease inhibitors demonstrated that substitutions on the phenyl ring significantly influenced the inhibitory potential, which was rationalized through molecular docking by observing the interactions within the enzyme's active site. nih.gov Similarly, docking studies of phenylpiperazine derivatives of 1,2-benzothiazine as potential anticancer agents showed their ability to bind to both the DNA-Topo II complex and the minor groove of DNA. mdpi.com

Table 1: Illustrative Molecular Docking Scores of Analogous Piperazine Derivatives against Various Protein Targets

| Compound Class | Protein Target | Illustrative Docking Score (kcal/mol) | Key Interactions Noted in Studies |

| Phenylpiperazine derivatives | Androgen Receptor | -8.5 to -9.5 | Hydrophobic interactions nih.gov |

| Piperazine-1-carboxamidine derivatives | Urease | -7.0 to -8.0 | Hydrogen bonding, metal coordination nih.gov |

| Phenylpiperazine-benzothiazine hybrids | Topoisomerase IIα | -9.0 to -10.0 | DNA intercalation, hydrogen bonding mdpi.com |

| Substituted N-phenylpiperazines | Dopamine (B1211576) D3 Receptor | -8.0 to -9.0 | Hydrophobic pockets, hydrogen bonding nih.gov |

Note: The data in this table is illustrative and based on findings for structurally related compounds, not this compound itself.

Molecular Dynamics Simulations for Binding Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. Following molecular docking, MD simulations can be employed to assess the stability of the predicted ligand-protein complex. These simulations model the movements and interactions of atoms and molecules, offering a more realistic representation of the binding event in a simulated physiological environment.

For a complex of this compound with a target protein, an MD simulation would track the conformational changes of both the ligand and the protein over a period of nanoseconds to microseconds. Analysis of the simulation trajectory can reveal the stability of the binding pose predicted by docking. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored. A stable RMSD over the simulation time suggests a stable binding complex.

Furthermore, MD simulations can elucidate the specific interactions that contribute to binding stability, such as persistent hydrogen bonds, water-mediated interactions, and hydrophobic contacts. The results can help refine the initial docking pose and provide a more accurate understanding of the ligand's binding thermodynamics. For example, computational studies on piperidine (B6355638)/piperazine-based compounds with sigma receptor affinity have utilized molecular dynamics simulations to identify the crucial amino acid residues that interact with the ligand, confirming the stability of the docked pose. nih.gov

De Novo Drug Design Approaches Utilizing the Piperazine Scaffold

De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties. The piperazine ring is considered a "privileged scaffold" in medicinal chemistry because it is a structural component in a wide array of approved drugs and biologically active compounds. nih.govresearchgate.net Its favorable physicochemical properties and synthetic tractability make it an excellent starting point for de novo design. nih.govacs.org

Starting with the this compound core, de novo design algorithms could be used to "grow" new functional groups from the piperazine nitrogen or modify the substitution pattern on the phenyl ring. These algorithms explore vast chemical space to generate novel molecules that are predicted to have improved affinity and selectivity for a specific biological target. The design process is often guided by the three-dimensional structure of the target's binding site, ensuring that the newly designed molecules are complementary in shape and chemical properties.

Various synthetic strategies, such as the Stannyl Amine Protocol (SnAP) and CarboxyLic Amine Protocol (CLAP), have been developed for the C-H functionalization of piperazines, allowing for the creation of diverse and highly substituted piperazine libraries for drug discovery. mdpi.com These synthetic advancements, coupled with computational de novo design, provide a powerful platform for generating novel drug candidates based on the piperazine scaffold.

Prediction of Biological Targets and Pathways (e.g., SwissTargetPrediction)

Computational tools like SwissTargetPrediction are used for "in silico" target fishing, which aims to predict the most likely protein targets of a small molecule based on its chemical structure. This approach is based on the principle of chemical similarity, where a new molecule is likely to bind to the same proteins as known ligands with similar structures.

If this compound were submitted to a platform like SwissTargetPrediction, the algorithm would compare its 2D and 3D structure to a database of known bioactive molecules. The output would be a ranked list of potential protein targets, providing hypotheses about the compound's mechanism of action and potential therapeutic applications or off-target effects.

Given the prevalence of the arylpiperazine motif in centrally acting drugs, it is plausible that such a prediction would highlight targets within the central nervous system, such as dopamine and serotonin (B10506) receptors. nih.gov Indeed, many N-phenylpiperazine analogs are known to bind to dopamine D2 and D3 receptors. nih.gov Additionally, the piperazine scaffold is present in drugs targeting a wide range of other protein classes, including kinases, ion channels, and proteases. mdpi.com Therefore, a target prediction for this compound could yield a diverse set of potential biological targets, reflecting the versatility of this chemical scaffold. researchgate.net

Preclinical Pharmacokinetic Considerations Non Human

In Vitro Metabolism Studies (e.g., Liver Microsomes)

In vitro metabolism studies are essential for predicting a compound's metabolic stability and identifying its metabolites. These studies typically utilize liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. molbase.com

For arylpiperazines, in vitro studies with liver microsomes have revealed common metabolic pathways. A structurally similar compound, 1-(3-chlorophenyl)piperazine (B195711) (m-CPP), has been shown to be extensively metabolized in rat liver microsomes. The primary metabolic routes for m-CPP include aromatic hydroxylation and degradation of the piperazine (B1678402) ring. The main metabolites identified were two isomers of hydroxy-m-CPP, N-(3-chlorophenyl)ethylenediamine, and 3-chloroaniline (B41212).

Given the structural similarities, it is anticipated that 1-(4-Bromo-2-chlorophenyl)piperazine would undergo similar metabolic transformations when incubated with liver microsomes. The primary sites of metabolism would likely be hydroxylation of the phenyl ring and oxidative degradation of the piperazine moiety.

Table 1: Illustrative In Vitro Metabolic Pathways of Arylpiperazines (based on m-CPP)

| Metabolic Pathway | Expected Metabolites of this compound (Hypothetical) |

| Aromatic Hydroxylation | Hydroxy-1-(4-bromo-2-chlorophenyl)piperazine isomers |

| Piperazine Ring Degradation | N-(4-bromo-2-chlorophenyl)ethylenediamine |

| 4-Bromo-2-chloroaniline |

This table is illustrative and based on the metabolic pathways observed for the related compound m-CPP.

Enzyme (e.g., Cytochrome P450) Involvement in Metabolism

The cytochrome P450 (CYP450) superfamily of enzymes is a major contributor to the phase I metabolism of a vast number of drugs. molbase.com Identifying the specific CYP isoforms responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions.

Studies on m-CPP have demonstrated that its primary metabolic pathway, p-hydroxylation, is mediated by the CYP2D6 isoform in human liver microsomes. The involvement of CYP2D6 was confirmed through correlation studies with CYP2D6 activity in a panel of human liver microsomes and by using specific inhibitors like quinidine.

Furthermore, the formation of m-CPP from its parent drug, trazodone, has been shown to be primarily catalyzed by CYP3A4. This indicates that different CYP enzymes can be involved in the metabolism of both the parent drug and its arylpiperazine metabolite. Many arylpiperazine derivatives are known to undergo extensive metabolism, with CYP3A4 and CYP2D6 playing significant roles in their N-dealkylation and subsequent oxidation, respectively. Some piperazine compounds have also been found to have inhibitory effects on a range of CYP isoenzymes, including CYP2D6, CYP1A2, CYP3A4, CYP2C19, and CYP2C9.

Table 2: Key Cytochrome P450 Enzymes in the Metabolism of Arylpiperazines

| Enzyme | Role in Arylpiperazine Metabolism | Reference Compound(s) |

| CYP2D6 | Aromatic hydroxylation of the arylpiperazine moiety. | m-CPP |

| CYP3A4 | N-dealkylation of parent compounds to form arylpiperazine metabolites. | Trazodone, Nefazodone |

Lipophilicity and its Influence on Biological Activity

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical property that influences a drug's ADME profile. It affects how a compound is absorbed, how it distributes into tissues, its potential for metabolism, and its route of excretion.

While an experimentally determined or calculated logP value for this compound was not found in the performed searches, its structure, containing a bromophenyl and a chlorophenyl group, suggests it is a lipophilic molecule. For a series of eight 1-aryl-piperazines studied in rats, it was found that as lipophilicity increased, so did the volume of distribution and total clearance. Furthermore, plasma protein binding also increased with lipophilicity, while the percentage of the dose excreted unchanged in the urine decreased. This suggests that more lipophilic arylpiperazines are more extensively distributed into tissues and are more readily metabolized.

The lipophilicity of arylpiperazines also plays a crucial role in their ability to cross the blood-brain barrier. In the same study, it was observed that the brain uptake of 1-aryl-piperazines increased with their lipophilicity. Therefore, the lipophilic nature of this compound would likely lead to extensive tissue distribution, including into the central nervous system, high plasma protein binding, and significant hepatic metabolism.

Assessment of Pharmacokinetic Profiles in Animal Models

Pharmacokinetic studies in animal models, such as rats, are essential for understanding the in vivo behavior of a new chemical entity. These studies provide key parameters such as clearance, volume of distribution, half-life, and bioavailability.

Pharmacokinetic data for m-CPP in rats are available. Following the administration of trazodone, m-CPP rapidly appears in both plasma and brain tissue, with brain concentrations exceeding those in the plasma. After chronic administration, plasma concentrations of m-CPP were found to be lower than those of the parent drug, trazodone. In another study where m-CPP was administered directly to rats, brain and plasma levels were measured, and no significant difference in these levels was observed between control rats and those that had been chronically administered m-CPP, suggesting that the rate of metabolism was not significantly altered by long-term administration.

A study on another arylpiperazine derivative in rats demonstrated rapid absorption and a bioavailability of approximately 70%. This study also showed linear pharmacokinetics, low clearance, and a high volume of distribution.

Based on these findings with related compounds, a pharmacokinetic study of this compound in an animal model like the rat would be expected to show rapid and extensive distribution, particularly into the brain, and that the compound would be subject to significant metabolism, leading to a low to moderate oral bioavailability.

Table 3: Illustrative Pharmacokinetic Parameters for an Arylpiperazine Derivative in Rats

| Parameter | Value |

| Bioavailability (oral) | ~70% |

| Protein Binding | <40% |

| Clearance | Low |

| Volume of Distribution | High |

This table is based on data for the arylpiperazine derivative CDRI-93/478 and serves as an illustrative example.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes and Derivatization Strategies

The development of efficient and versatile synthetic methodologies is paramount for the exploration of the chemical space around 1-(4-Bromo-2-chlorophenyl)piperazine. While classical methods for the synthesis of N-arylpiperazines are well-established, future research should focus on novel strategies that offer improved yields, scalability, and access to a wider range of derivatives.

Novel Synthetic Approaches:

Advanced Coupling Reactions: Modern catalytic cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful tool for the synthesis of the core structure. Future work could explore the use of novel ligand systems to improve reaction efficiency and substrate scope, particularly for challenging couplings involving electron-deficient aryl halides.

C-H Functionalization: The direct functionalization of C-H bonds on the piperazine (B1678402) or aryl ring represents a highly atom-economical approach to generating novel derivatives. Research into regioselective C-H activation methodologies could unlock unprecedented structural diversity.

Flow Chemistry: The application of continuous flow technologies can offer significant advantages in terms of safety, reproducibility, and scalability for the synthesis of this compound and its analogues.

Derivatization Strategies:

The modular nature of the arylpiperazine scaffold is highly amenable to derivatization. Future efforts should be directed towards modifications at several key positions to probe the structure-activity relationship (SAR) landscape.

| Derivatization Site | Potential Modifications | Rationale |

| Piperazine N4-position | Alkylation, acylation, or introduction of diverse heterocyclic moieties. | To modulate pharmacokinetic properties and explore interactions with secondary binding pockets of target receptors. |

| Aryl Ring | Introduction of additional substituents or replacement with other aromatic or heteroaromatic systems. | To fine-tune electronic properties and steric bulk, thereby influencing receptor affinity and selectivity. |

| Piperazine Ring | Introduction of substituents on the carbon atoms of the piperazine ring. | To introduce conformational constraints and explore novel interactions with the target binding site. |

Deeper Elucidation of Specific Molecular Mechanisms

Arylpiperazines are well-known for their interactions with aminergic G protein-coupled receptors (GPCRs), particularly dopamine (B1211576) and serotonin (B10506) receptors. nih.govnih.gov A critical avenue of future research will be to precisely delineate the molecular mechanisms of action of this compound.

Initial hypotheses point towards its activity at dopamine D2-like and serotonin 5-HT receptor subtypes, which are implicated in a range of neuropsychiatric disorders. nih.govnih.gov Future studies should employ a battery of in vitro and in vivo techniques to build a comprehensive pharmacological profile.

Key Research Questions:

What is the binding affinity and functional activity (agonist, antagonist, or partial agonist) of this compound at a broad panel of GPCRs?

Does the compound exhibit selectivity for specific receptor subtypes?

What are the downstream signaling pathways modulated by the interaction of the compound with its primary targets?

Does the compound interact with other classes of targets, such as ion channels or enzymes?

Computational approaches, such as molecular docking and molecular dynamics simulations, will be invaluable in predicting and rationalizing the interactions of this compound with its biological targets at an atomic level. researchgate.netmdpi.com These in silico studies can guide the design of mutagenesis experiments to validate predicted binding modes.

Development of Highly Selective Ligands through SAR Optimization

The therapeutic utility of a drug is often dictated by its selectivity for its intended target over off-target proteins, which can lead to undesirable side effects. A systematic Structure-Activity Relationship (SAR) optimization of this compound will be crucial for the development of highly selective ligands.

The halogen substitution pattern of this compound, with a bromine atom at the para-position and a chlorine atom at the ortho-position, is a key determinant of its pharmacological profile. The nature, position, and combination of substituents on the aryl ring can profoundly influence receptor affinity and selectivity. smw.chnih.gov

Illustrative SAR Table for Arylpiperazine Derivatives:

| Compound | R1 | R2 | D2 Receptor Affinity (Ki, nM) | 5-HT1A Receptor Affinity (Ki, nM) |

| Lead | 2-Cl | 4-Br | High | Moderate |

| Analog 1 | 2-Cl | 4-H | Moderate | Low |

| Analog 2 | 2-H | 4-Br | High | Moderate |

| Analog 3 | 2-F | 4-Br | High | High |

| Analog 4 | 2-Cl | 4-CF3 | Moderate | High |

This table is illustrative and based on general principles of arylpiperazine SAR. Actual values would need to be determined experimentally.

Future SAR studies should systematically explore the impact of:

Varying halogen substituents (e.g., F, I) at the ortho- and para-positions.

Introducing other electron-withdrawing or electron-donating groups to modulate the electronic character of the aryl ring.

Exploring different substitution patterns (e.g., meta-substitution).

Integration of Advanced Omics Technologies in Mechanistic Studies

To gain a holistic understanding of the biological effects of this compound, the integration of advanced "omics" technologies is essential. These approaches can provide an unbiased, system-wide view of the molecular changes induced by the compound, offering novel insights into its mechanism of action and potential therapeutic applications.

Transcriptomics: RNA sequencing (RNA-seq) can be employed to profile changes in gene expression in relevant cell types or tissues (e.g., neuronal cells or brain regions) following treatment with the compound. mdpi.comnih.gov This can help identify the signaling pathways and gene networks that are modulated.

Proteomics: Quantitative proteomic techniques can be used to assess global changes in protein expression and post-translational modifications. This can reveal the downstream effectors of the compound's primary targets and identify potential biomarkers of drug response.

Metabolomics: The analysis of the metabolome can provide a functional readout of the physiological state of a cell or organism. Metabolomic profiling can uncover metabolic pathways that are perturbed by this compound, potentially revealing novel mechanisms of action or off-target effects.

A systems biology approach, integrating data from these different omics platforms, will be crucial for constructing comprehensive models of the compound's effects and for the identification of novel therapeutic hypotheses. nih.gov

Investigation in Additional Disease Models and Therapeutic Areas

While the primary focus for many arylpiperazines has been on neuropsychiatric disorders, the versatile nature of this scaffold warrants investigation in a broader range of disease models.

Potential Therapeutic Areas for Exploration:

Neurodegenerative Disorders: Given the role of dopaminergic and serotonergic systems in conditions such as Parkinson's and Alzheimer's disease, the neuroprotective potential of this compound derivatives should be evaluated in relevant preclinical models.

Oncology: A growing body of evidence suggests that some arylpiperazine derivatives possess anticancer properties. The cytotoxic and anti-proliferative effects of this compound and its analogues should be screened against a panel of cancer cell lines, and promising candidates should be advanced into in vivo oncology models.

Pain and Inflammation: The modulation of aminergic GPCRs can have profound effects on pain perception and inflammatory processes. The analgesic and anti-inflammatory potential of this compound class is an underexplored but promising area of research.

The use of appropriate animal models will be critical for validating the therapeutic potential of this compound derivatives in these and other disease areas.

Q & A

Basic Research Questions

Q. What are standard synthetic protocols for preparing 1-(4-Bromo-2-chlorophenyl)piperazine?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. Bromo and chloro substituents are introduced using coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt). Post-reaction purification is achieved via normal-phase chromatography with methanol/ammonium hydroxide gradients .

Q. Which spectroscopic methods are critical for confirming the compound's structure?

- Methodological Answer : Essential techniques include:

- ¹H/¹³C NMR : To identify proton and carbon environments, confirming substituent positions.

- Mass spectrometry (MS) : For molecular weight validation (e.g., exact mass matching C₁₀H₁₁BrClN₂).

- X-ray crystallography : Resolves absolute stereochemistry and crystal packing, as demonstrated in studies of analogous halogenated piperazines .

Q. How is purity assessed during synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard. Thin-layer chromatography (TLC) using silica gel plates and ethyl acetate/hexane mobile phases provides rapid purity checks .

Advanced Research Questions

Q. How can reaction yields be optimized for halogenated piperazine derivatives?

- Methodological Answer :

- Temperature control : Reactions performed at 60–80°C improve substitution efficiency.

- Catalytic systems : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling reactions for bromo/chloro groups.

- Microwave-assisted synthesis : Reduces reaction times (e.g., from 24h to 2h) while maintaining >90% yield in select cases .

Q. What strategies resolve discrepancies in bioactivity data across substituent-modified analogs?

- Methodological Answer :

- Comparative SAR studies : Systematically vary substituents (e.g., replacing bromo with trifluoromethyl) and correlate with receptor binding assays.

- Computational docking : Use software like AutoDock Vina to predict binding modes to targets (e.g., serotonin receptors).

- Crystallographic validation : Resolve structural ambiguities by comparing X-ray data of active vs. inactive analogs .

Q. How to design derivatives for selective CNS receptor targeting?

- Methodological Answer :

- Electron-withdrawing groups : Bromo and chloro at the 4- and 2-positions enhance affinity for 5-HT receptors by stabilizing π-π interactions.

- In silico modeling : Predict interactions using homology models of dopamine D3 or serotonin 5-HT₂C receptors.

- Functional assays : Validate selectivity via calcium flux assays or radioligand competition studies (e.g., using [³H]ketanserin for 5-HT₂A) .

Q. What analytical approaches address conflicting solubility and bioavailability data?

- Methodological Answer :

- LogP determination : Use shake-flask methods or HPLC-derived hydrophobicity indices to correlate substituent effects.

- Permeability assays : Perform Caco-2 cell monolayer studies to assess intestinal absorption potential.

- Statistical modeling : Apply multivariate analysis to decouple steric vs. electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products